molecular formula C18H19N3O2S2 B2693964 (Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-37-8

(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2693964
CAS No.: 851717-37-8
M. Wt: 373.49
InChI Key: FJFFFXAKJOYFFQ-HNENSFHCSA-N
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Description

(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that features a combination of functional groups, including a thioether, an amide, and a benzo[d]thiazole moiety. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide likely involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the thioether linkage, and the final coupling to form the acetamide. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of such a compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include sulfoxides, alcohols, and substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids, due to its diverse functional groups.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide: shares structural similarities with other benzo[d]thiazole derivatives, thioethers, and acetamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-9-21-14-7-3-4-8-15(14)25-18(21)19-16(22)12-24-13-17(23)20-10-5-6-11-20/h1,3-4,7-8H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFFXAKJOYFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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